![molecular formula C14H18ClNO2 B2644027 tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate CAS No. 1332765-98-6](/img/structure/B2644027.png)
tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate: is a chemical compound that belongs to the class of carbamates It is characterized by the presence of a tert-butyl group, a chlorophenyl group, and a cyclopropyl group attached to a carbamate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate typically involves a multi-step process. One common method includes the cycloaddition of styrene with a keteniminium salt to form 3-phenylcyclobutanone. This intermediate is then subjected to further reactions to introduce the chlorophenyl and tert-butyl groups, ultimately yielding the desired carbamate .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of efficient catalysts, high-yield reaction conditions, and scalable purification techniques to ensure the compound is produced in sufficient quantities and purity for commercial applications .
Análisis De Reacciones Químicas
Types of Reactions: tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted carbamates .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: This compound has shown potential as an inhibitor of cholinesterase enzymes, which are important targets in the treatment of neurodegenerative diseases such as Alzheimer’s disease. Its ability to inhibit these enzymes makes it a promising candidate for the development of new therapeutic agents .
Industry: In the industrial sector, this compound can be used in the production of agrochemicals, pharmaceuticals, and other specialty chemicals. Its versatility and reactivity make it a valuable intermediate in various industrial processes .
Mecanismo De Acción
The mechanism of action of tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate involves the inhibition of cholinesterase enzymes. These enzymes are responsible for the breakdown of acetylcholine, a neurotransmitter involved in cognitive function. By inhibiting these enzymes, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurodegenerative diseases .
Comparación Con Compuestos Similares
- tert-Butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate
- tert-Butyl N-[1-(4-chlorophenyl)cyclopropyl]carbamate
- tert-Butyl N-[1-(2-bromophenyl)cyclopropyl]carbamate
Comparison: While these compounds share a similar core structure, the presence of different substituents (e.g., chlorine vs. bromine) can significantly impact their chemical properties and biological activities. For example, the chlorophenyl derivative may exhibit different inhibitory activity compared to the bromophenyl derivative, highlighting the importance of substituent effects in medicinal chemistry .
Propiedades
IUPAC Name |
tert-butyl N-[1-(2-chlorophenyl)cyclopropyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-13(2,3)18-12(17)16-14(8-9-14)10-6-4-5-7-11(10)15/h4-7H,8-9H2,1-3H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOZBQPFCWMFVPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CC1)C2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-(1H-pyrazol-1-yl)ethyl)-N-(4-fluorobenzo[d]thiazol-2-yl)-2-(4-methoxy-3-methylphenyl)acetamide](/img/structure/B2643944.png)
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(7-oxo-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2643948.png)
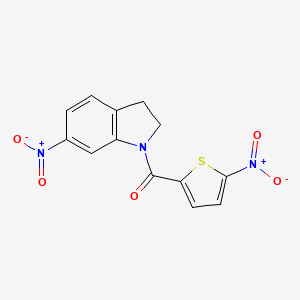
![N-cyclopentyl-N-((1-methyl-1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2643953.png)
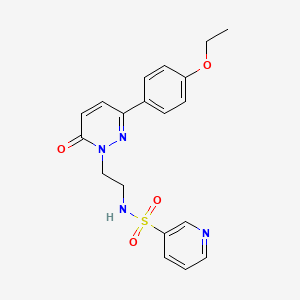
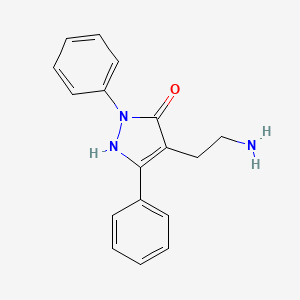
![N-methyl-2-(7-oxo-3-(4-(trifluoromethoxy)phenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-phenylacetamide](/img/structure/B2643956.png)
![ethyl 2-[4-(4-{[5-(ethoxycarbonyl)-4-phenyl-1,3-thiazol-2-yl]carbamoyl}phenoxy)benzamido]-4-phenyl-1,3-thiazole-5-carboxylate](/img/structure/B2643957.png)
![3-[(4-methylpiperidin-1-yl)carbonyl]-6-phenyl[1,2,3]triazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2643961.png)
![2-[(2-ETHYLPHENYL)AMINO]-4-METHYL-N-(4-PHENOXYPHENYL)-1,3-THIAZOLE-5-CARBOXAMIDE](/img/structure/B2643962.png)
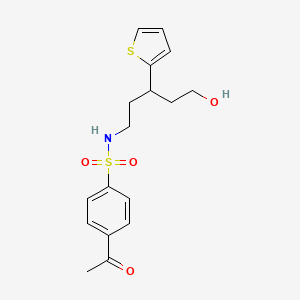
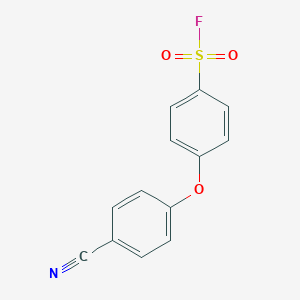
![N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}-N'-(2,3-dimethylphenyl)ethanediamide](/img/structure/B2643966.png)
![3-(1,3-benzodioxol-5-ylmethyl)-1-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
